

molecular weight and formula of 3,4-Dimethyl-5-nitropyridine

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Compound of Interest

Compound Name: 3,4-Dimethyl-5-nitropyridine

Cat. No.: B1610478

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An In-Depth Technical Guide to 3,4-Dimethyl-5-nitropyridine for Advanced Research

For researchers, medicinal chemists, and professionals in drug development, a deep understanding of key chemical intermediates is paramount. **3,4-Dimethyl-5-nitropyridine** stands out as a heterocyclic building block with significant potential. Its unique electronic and structural characteristics, stemming from the interplay between the pyridine ring, methyl substituents, and the strongly electron-withdrawing nitro group, make it a versatile precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its properties, synthesis, applications, and handling, grounded in established scientific principles.

Core Molecular and Physical Properties

3,4-Dimethyl-5-nitropyridine is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in numerous FDA-approved pharmaceuticals, making its derivatives highly valuable in medicinal chemistry.^{[1][2]} The addition of a nitro group significantly modulates the ring's reactivity, rendering it susceptible to a variety of chemical transformations that are otherwise challenging to achieve.^[3]

A summary of its key quantitative data is presented below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₈ N ₂ O ₂	[4][5][6]
Molecular Weight	152.15 g/mol	[4][7]
CAS Number	65169-36-0	[4][5][6]
Appearance	Yellow prisms or oil	[8][9]

Synthesis Protocol and Mechanistic Considerations

The direct nitration of pyridine rings is a notoriously difficult transformation due to the deactivation of the ring by the protonated nitrogen under acidic conditions. However, effective methods have been developed to overcome this challenge. The synthesis of **3,4-Dimethyl-5-nitropyridine** is typically achieved through the direct nitration of the corresponding lutidine (dimethylpyridine) precursor.

Experimental Protocol: Nitration of 3,4-Lutidine

This protocol is based on established literature methods for the nitration of substituted pyridines.[8][9] The causality behind this choice of reagents lies in the in-situ generation of a potent nitrating agent under conditions that are compatible with the pyridine substrate.

Step 1: Reagent Preparation

- Chill trifluoroacetic anhydride in an ice bath. The anhydride serves as a solvent and a promoter for the reaction.
- Slowly add the starting material, 3,4-lutidine (3,4-dimethylpyridine), to the chilled trifluoroacetic anhydride. Stir the mixture under these chilled conditions for approximately 2 hours.

Step 2: Nitration

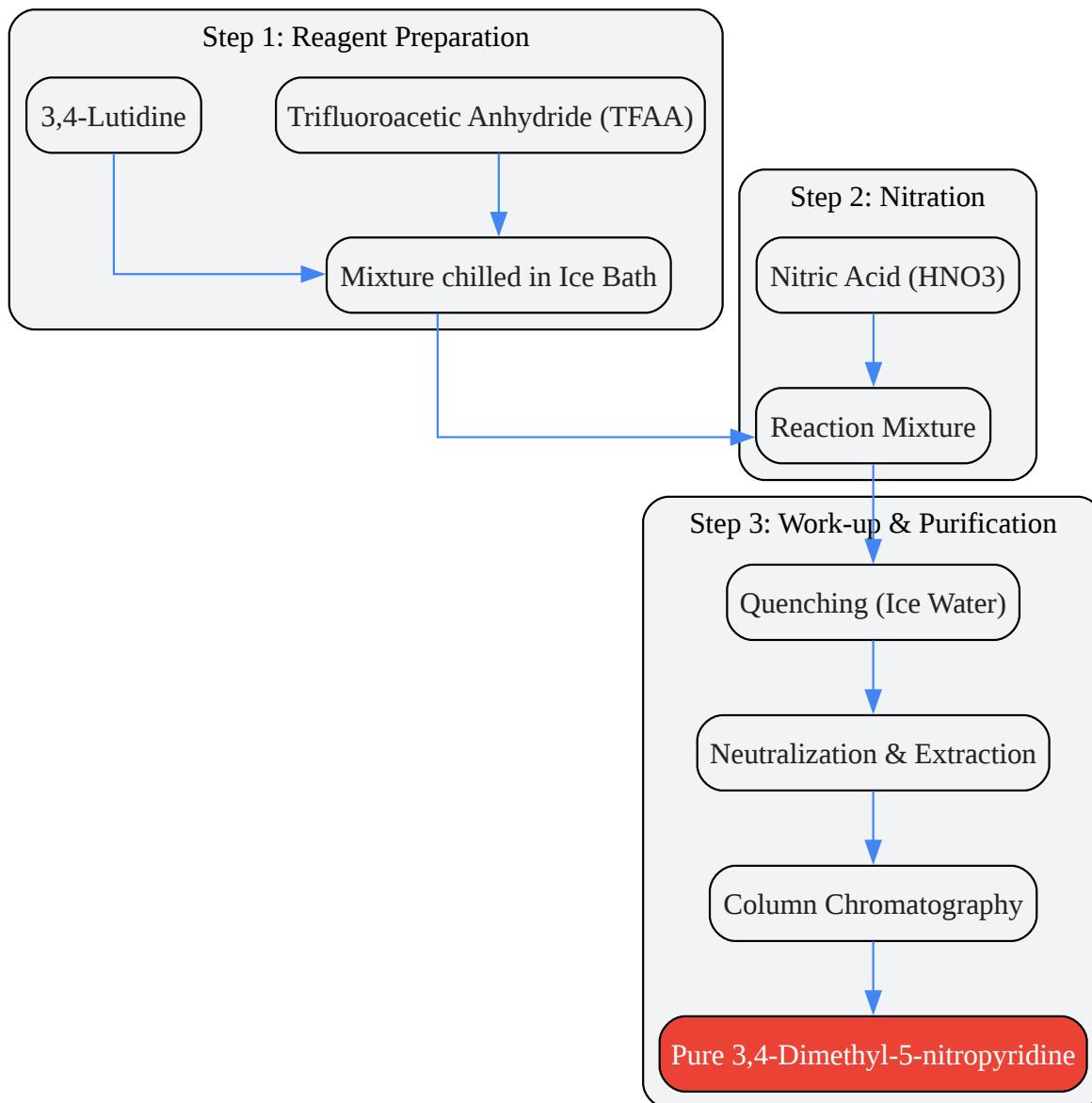
- Slowly add a nitrating agent, such as nitric acid, to the mixture while maintaining the chilled temperature. The trifluoroacetic anhydride reacts with nitric acid to form a more reactive nitrating species.

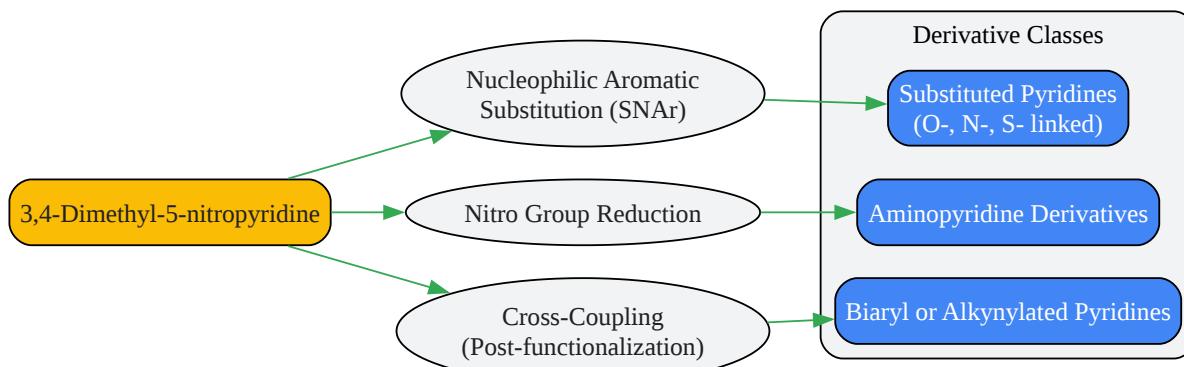
- Allow the reaction to proceed, monitoring its progress via thin-layer chromatography (TLC).

Step 3: Work-up and Purification

- Once the reaction is complete, carefully quench the reaction mixture with ice water.
- Neutralize the solution with a suitable base (e.g., sodium carbonate) to a neutral or slightly basic pH.
- Extract the product into an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting crude product, which may be a yellow oil or solid, using column chromatography to obtain pure **3,4-Dimethyl-5-nitropyridine**.^{[8][9]}

Synthesis Workflow Diagram





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